Polymyxin E1 (sulfate), commonly known as colistin, is a cationic peptide antibiotic that has been utilized for over six decades in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. It is primarily produced by the bacterium Bacillus polymyxa var. colistinus and is part of a larger family of polymyxins, which includes several other variants such as polymyxin E2, E3, and E4. The compound is characterized by its basic nature and consists of a complex structure of amino acids that contribute to its antimicrobial activity.
Polymyxin E1 is derived from the fermentation of Bacillus polymyxa var. colistinus, which synthesizes this antibiotic as part of its metabolic processes. The compound can also be isolated from mixtures containing various polymyxins through chromatographic techniques, ensuring a higher purity level for pharmaceutical applications .
Polymyxin E1 falls under the classification of polypeptide antibiotics, specifically targeting Gram-negative bacteria. It is categorized as a lipopeptide due to its lipid components, which play a crucial role in its mechanism of action against bacterial membranes.
The synthesis of Polymyxin E1 typically involves solid-phase peptide synthesis (SPPS), which allows for the construction of peptide chains on an insoluble support. This method facilitates easy purification and separation of intermediates. Recent advancements have incorporated microwave heating into SPPS, enhancing yield and purity by reducing reaction times .
Technical Details:
Polymyxin E1 has a complex molecular structure characterized by multiple amino acid residues linked in a cyclic arrangement. Its molecular formula is , with a molecular weight of approximately 1169.5 g/mol . The structure includes hydrophobic regions that interact with bacterial membranes.
Polymyxin E1 undergoes various chemical reactions primarily involving its interaction with bacterial membranes. The antibiotic binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell death.
Technical Details:
The mechanism by which Polymyxin E1 exerts its antibacterial effects involves several key steps:
Data indicates that Polymyxin E1 exhibits effective minimum inhibitory concentrations (MICs) against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with values around 2 µg/ml and 0.8 µg/ml respectively .
Polymyxin E1 is primarily used in scientific research and clinical settings for its potent antibacterial properties against multidrug-resistant Gram-negative bacteria. Its applications include:
Polymyxin E1 (colistin A) originated from systematic investigations into antimicrobial compounds produced by Paenibacillus species in the late 1940s. In 1947, Benedict and Langlykke first documented antibacterial activity in crude extracts derived from Bacillus polymyxa (later reclassified as Paenibacillus polymyxa) [7]. Concurrently, researchers at the American Cyanamid Company isolated and purified an antibiotic from the same bacterium, designating it "polymyxin" [4] [7]. Parallel discovery efforts in Japan by Koyama and colleagues in 1950 identified "colistin" from Bacillus colistinus (a strain now recognized as Paenibacillus polymyxa subsp. colistinus) [4] [9]. Initial chemical analyses revealed polymyxins as cationic polypeptides characterized by a cyclic heptapeptide core, a linear tripeptide chain, and a fatty acid acyl moiety attached to the N-terminus [3] [7]. Fractionation studies by Hausmann and Craig in 1954 resolved polymyxin B into major components B1 and B2, differing in their fatty acyl chains (6-methyloctanoyl and 6-methylheptanoyl, respectively) [7]. Similarly, colistin was separated into two principal bioactive variants: colistin A (polymyxin E1) bearing a (S)-6-methyloctanoyl chain and colistin B (polymyxin E2) with a 6-methylheptanoyl chain [3] [5] [7].
Table 1: Early Characterized Polymyxin Variants and Their Origins
| Polymyxin Variant Group | Discovery Year | Producing Organism | Key Components | Fatty Acyl Moieties |
|---|---|---|---|---|
| Polymyxin B Series | 1947-1954 | Paenibacillus polymyxa | Polymyxin B1, B2, B3, B4 | 6-methyloctanoyl (B1), 6-methylheptanoyl (B2), octanoyl (B3), heptanoyl (B4) |
| Polymyxin E (Colistin) Series | 1950 | Paenibacillus polymyxa subsp. colistinus | Colistin A (Polymyxin E1), Colistin B (Polymyxin E2) | (S)-6-methyloctanoyl (E1), 6-methylheptanoyl (E2) |
The differentiation between polymyxin E (colistin) and polymyxin B series hinges on precise structural variations within their peptide rings and side chains. Both polymyxin B1 and colistin A (polymyxin E1) share identical fatty acyl groups ((S)-6-methyloctanoyl) and a conserved cyclic heptapeptide backbone featuring L-diaminobutyric acid (Dab) residues and a Thr residue at position 10 [7]. The defining chemical distinction occurs at position 6 of the peptide ring: polymyxin B1 incorporates D-phenylalanine, whereas polymyxin E1 (colistin A) incorporates D-leucine [1] [2] [5]. This seemingly minor substitution significantly influences the molecule's hydrophobicity and ionic interactions. At position 7, polymyxin B1 contains L-leucine, contrasting with polymyxin E1's L-threonine [7]. Furthermore, the exocyclic tripeptide segment (positions 8-10) in polymyxin B1 consists of Thr-Dab-Dab, while polymyxin E1 features Dab-Thr-Thr [7] [10]. These structural differences, particularly at positions 6 and 7, underpin the distinct nomenclature and slightly altered physicochemical properties (e.g., solubility profiles, binding affinities) between the E and B series, despite their shared core polymyxin structure and mechanism of action [2] [7].
Table 2: Key Structural Differences Between Polymyxin B1 and Polymyxin E1 (Colistin A)
| Structural Feature | Polymyxin B1 | Polymyxin E1 (Colistin A) | Biological Significance |
|---|---|---|---|
| Fatty Acyl Group | (S)-6-methyloctanoyl | (S)-6-methyloctanoyl | Determines initial membrane insertion |
| Position 3 (Cyclic Ring) | L-Dab | L-Dab | Contributes to cationic charge (+ charge) |
| Position 6 (Cyclic Ring) | D-Phenylalanine | D-Leucine | Major differentiator; influences hydrophobicity and target binding |
| Position 7 (Cyclic Ring) | L-Leucine | L-Threonine | Affects hydrogen bonding potential |
| Exocyclic Tripeptide | Thr-Dab-Dab | Dab-Thr-Thr | Modifies charge distribution and solubility |
| Primary Designations | Polymyxin B1 | Colistin A, Polymyxin E1 | Reflects historical discovery and structural group |
The nomenclature surrounding polymyxin E1 experienced significant evolution and regional divergence, necessitating international standardization efforts. Following its isolation in Japan, the compound was designated colistin, reflecting its source (Bacillus colistinus) [4] [9]. Subsequent structural elucidation confirmed its identity as polymyxin E, aligning it with the established polymyxin classification system (A-E) based on peptide sequence [1] [7]. The resolution of colistin into its primary components, colistin A and colistin B, directly correlated these with the chemically defined entities polymyxin E1 and polymyxin E2, respectively [3] [5] [7]. This equivalence (Colistin A = Polymyxin E1, Colistin B = Polymyxin E2) is now universally accepted in scientific literature and pharmacopeial standards [3] [7] [9]. The sulfate salt form, Polymyxin E1 sulfate (Colistin A sulfate), became the standard designation for the purified active compound used in pharmaceutical contexts, distinguishing it from the inactive prodrug colistimethate sodium (sulfomethylated derivative of the colistin mixture) [2] [5] [9]. Modern analytical techniques, including high-performance liquid chromatography–mass spectrometry (HPLC-MS), rigorously define and control the composition of reference standards for Polymyxin E1 sulfate, ensuring consistency and clarity in its identification globally [3] [7].
Polymyxin E1 sulfate (colistin), largely abandoned in the 1970s-1980s due to toxicity concerns and the availability of newer antibiotics, underwent a dramatic resurgence driven by the escalating crisis of multidrug-resistant (MDR) Gram-negative infections [4] [6] [7].
Table 3: Timeline of Key Events Driving the Revival of Polymyxin E1 (Colistin)
| Era | Key Event/Driver | Consequence for Polymyxin E1 (Colistin) | Resistance Milestone |
|---|---|---|---|
| 1950s-1970s | Initial clinical introduction; Toxicity reports | Systemic use largely abandoned by 1970s | Chromosomal mutations known but rare clinically |
| 1980s-1990s | Heavy veterinary use (growth promotion/prophylaxis) | Selective pressure in animal reservoirs | Chromosomal resistance documented in animal isolates |
| Early 2000s | Global emergence of CRE, CRPA, CRAB | Reintroduction as last-line therapy for MDR Gram-negatives | Rising rates of chromosomal resistance in clinical CRAB/CRE |
| 2015 | Discovery of plasmid-borne mcr-1 gene | Recognition of globally transmissible resistance mechanism | Rapid global spread of mcr-1 and variants (mcr-2 to mcr-10) |
| 2017-Present | WHO "Priority 1: Critical" pathogen listing; PK/PD optimization | Intensified research on structure & novel derivatives | Co-occurrence of mcr with carbapenemases (e.g., NDM, KPC) |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: